Psilostachyin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Psilostachyin A is a natural product found in Ambrosia artemisiifolia var. elatior, Ambrosia artemisiifolia, and other organisms with data available.

Aplicaciones Científicas De Investigación

In Vitro Studies

- Trypanocidal Activity : In vitro assays demonstrated that Psilostachyin A exhibits moderate trypanocidal activity with an effective concentration (EC50) of 33 ± 1 µg/mL against bloodstream trypomastigotes . This activity is lower compared to other compounds like cynaropicrin, which showed an EC50 of 1 ± 0.2 µg/mL.

- Selectivity Index : The selectivity index (SI) for this compound was calculated to be 10, indicating that it is more toxic to the parasite than to mammalian cells .

In Vivo Studies

- Animal Models : In vivo studies using Swiss-Webster mice indicated that treatment with this compound resulted in a reduction in parasitemia by 40% to 70% at doses ranging from 0.5 to 50 mg/kg . No significant acute toxicity was observed at doses up to 100 mg/kg, suggesting a favorable safety profile.

Comparative Efficacy Table

| Compound | EC50 (µg/mL) | Selectivity Index | In Vivo Efficacy (%) |

|---|---|---|---|

| This compound | 33 ± 1 | 10 | 40-70% reduction |

| Cynaropicrin | 1 ± 0.2 | Low | Similar efficacy |

Case Studies and Research Insights

- Study on Trypanocidal Activity : A study published in PLOS ONE highlighted the mode of action of this compound and its structural analogs against T. cruzi. The findings emphasized its role in inducing oxidative stress and apoptosis in the parasite, underscoring its potential as a therapeutic agent .

- Natural Product Screening : An overview of natural products for tropical diseases noted the significance of compounds like this compound in drug development pipelines aimed at addressing neglected tropical diseases, including Chagas disease .

- Ultrastructural Analysis : Ultrastructural changes induced by this compound were documented through transmission electron microscopy, revealing significant alterations in parasite morphology consistent with cell death mechanisms .

Análisis De Reacciones Químicas

1,3-Dipolar Cycloaddition with Diazomethane

The most extensively studied reaction of Psilostachyin A (PSH) is its 1,3-DC reaction with diazomethane (DZM), which forms pyrazoline derivatives. This reaction is critical for modifying the compound’s exocyclic methylene α,β-unsaturated-γ-lactone moiety .

Mechanistic Insights

-

Pathways : Eight possible reaction channels were identified, corresponding to DZM’s C(sp²) addition at the C4, C5, C6, or C7 positions of PSH. The preferred pathway involves C5 addition, yielding the P1 product due to favorable transition state (TS) interactions .

-

Asynchronicity : Transition states exhibit asynchronicity, confirmed by Wiberg bond indices and Independent Gradient Model (IGM) analysis. Bond formation at C5 precedes C6 during the reaction .

-

Solvent Effects : Ether solvents do not alter chemo-, regio-, or stereoselectivity but stabilize TSs through weak noncovalent interactions (NCI) .

Reactivity Indices

Global reactivity indices (Table 1) derived from Conceptual Density Functional Theory (CDFT) highlight the electronic drivers of the reaction:

| Parameter | Diazomethane (DZM) | This compound (PSH) |

|---|---|---|

| HOMO (eV) | −6.34 | −7.14 |

| LUMO (eV) | −1.69 | −2.13 |

| μ (eV) | −4.015 | −4.635 |

| η (eV) | 4.65 | 5.01 |

| ω (eV) | 1.73 | 2.14 |

| N (eV) | 3.07 | 2.27 |

Key Observations :

-

PSH’s higher electrophilicity (ω=2.14) compared to DZM (ω=1.73) drives its role as the electrophilic dipolarophile .

-

The nucleophilic Parr function of DZM’s C1 atom (0.71) interacts preferentially with PSH’s electrophilic C6 (0.45) and C5 (0.31) centers .

Stereochemical and Electronic Analysis

-

ELF Topology : Electron Localization Function (ELF) analysis along the intrinsic reaction coordinate (IRC) reveals a polar mechanism with charge transfer from DZM to PSH during TS formation .

-

NCI Visualization : Noncovalent interaction analysis identifies stabilizing weak interactions (e.g., van der Waals, hydrogen bonding) in TSs, particularly for the C5 addition pathway .

Synthetic and Biological Implications

-

Pyrazoline Derivatives : The P1 product and related pyrazolines exhibit potential as COVID-19 main protease (Mpro) inhibitors, as shown by molecular docking studies .

-

Reaction Optimization : While specific yields are not reported, studies emphasize the importance of temperature, solvent, and reagent ratios in maximizing regioselectivity .

Structural Characterization

Propiedades

Fórmula molecular |

C15H20O5 |

|---|---|

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

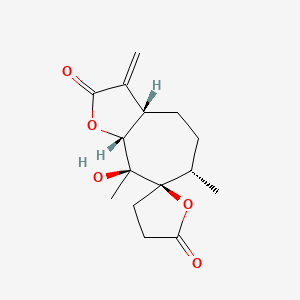

(3aS,6S,7R,8S,8aR)-8-hydroxy-6,8-dimethyl-3-methylidenespiro[4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-7,5'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-10-9(2)13(17)19-12(10)14(3,18)15(8)7-6-11(16)20-15/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 |

Clave InChI |

IRPFOXRBPHCCTG-JISBIHODSA-N |

SMILES |

CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |

SMILES isomérico |

C[C@H]1CC[C@@H]2[C@H]([C@]([C@@]13CCC(=O)O3)(C)O)OC(=O)C2=C |

SMILES canónico |

CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |

Sinónimos |

psilostachyin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.